![molecular formula C9H17NO3 B010883 tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate CAS No. 107017-73-2](/img/structure/B10883.png)
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Overview
Description
Synthesis Analysis
Enantioselective Synthesis : An efficient enantioselective synthesis method for a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed. This synthesis involves an iodolactamization as a key step, producing a highly functionalized intermediate (Campbell et al., 2009).
Synthesis from Commercially Available Compounds : A rapid synthetic method has been established for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, starting from commercially available 4-fluoro-2methoxy-5nitroaniline. This involves acylation, nucleophilic substitution, and reduction steps (Zhao et al., 2017).
Molecular Structure Analysis
- Crystal Structure of an Analog : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a similar compound, has been elucidated. This structure is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Chemical Reactions and Properties
- Reactivity with Organometallics : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate, have been prepared and shown to react with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Physical Properties Analysis
- Process Development and Synthesis : The synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, involved a modified Kulinkovich–Szymoniak cyclopropanation. This process development highlights the physical properties of similar compounds in terms of scalability and purity (Li et al., 2012).
Chemical Properties Analysis
- Spirocyclopropanated Analogues Synthesis : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been used to synthesize spirocyclopropanated analogues of insecticides. This study underscores the diverse chemical properties and the potential of this compound in creating various derivatives (Brackmann et al., 2005).
Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues : It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2' (Ober et al., 2004).
Synthesis of Factor Xa Inhibitors : This compound is used as a key intermediate in synthesizing factor Xa inhibitors, which are significant in treating thrombosis (Wang et al., 2017).
Diels-Alder Reactions : It plays a role in Diels-Alder reactions and is crucial in preparing 2-amido substituted furans (Padwa et al., 2003).
Photochemical Reactions : Tert-Butyl N-(1-ethoxycyclopropyl)carbamate, a related compound, is used in photochemical reactions to convert 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives (Crockett & Koch, 2003).
Synthesis of N-(Boc)-Protected Nitrones : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related class of compounds, are used as building blocks in organic synthesis, particularly for preparing N-(Boc)-protected nitrones (Guinchard et al., 2005).
High-Performance Liquid Chromatography : It shortens retention times for polyaromatic hydrocarbons in reversed-phase high-performance liquid chromatography (Husain et al., 1995).
Synthesis of Spirocyclopropanated Analogues of Iprodione : This compound is used in synthesizing spirocyclopropanated analogues of Iprodione, a fungicide (Brackmann et al., 2005).
Drug Discovery : Tert-Butyl Isosteres are used in drug discovery to modify properties like lipophilicity and metabolic stability in bioactive compounds (Westphal et al., 2015).
Photoredox-Catalyzed Synthesis : Tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate is used as a precursor in assembling 3-aminochromones under mild conditions (Wang et al., 2022).
Synthesis of Insecticide Analogues : It is also used to synthesize insecticide analogues (Brackmann et al., 2005).
Intermediate in Omisertinib Synthesis : Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).
Synthesis of Chiral Organoselenanes and Organotelluranes : Its enzymatic kinetic resolution leads to optically pure enantiomers, key intermediates in chiral organoselenanes and organotelluranes (Piovan et al., 2011).
Cytotoxic Activity Against Human Carcinoma Cell Lines : The synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Antiarrhythmic and Hypotensive Activity : 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea exhibits significant hypotensive and antiarrhythmic activities (Chalina et al., 1998).
Future Directions
Mechanism of Action
Target of Action
It is known that this compound can be converted into spirocyclopropanated analogues of the insecticides thiacloprid and imidacloprid . These insecticides primarily target the nicotinic acetylcholine receptors in the nervous system of insects .
Mode of Action
Its transformation into spirocyclopropanated analogues of thiacloprid and imidacloprid suggests that it may interact with its targets in a similar manner as these insecticides . These insecticides act as agonists at the nicotinic acetylcholine receptors, causing overstimulation and eventual paralysis of the insect’s nervous system .
Biochemical Pathways
Given its transformation into spirocyclopropanated analogues of thiacloprid and imidacloprid, it can be inferred that it may affect the cholinergic pathways in insects, leading to overstimulation and paralysis .
Result of Action
Its transformation into spirocyclopropanated analogues of thiacloprid and imidacloprid suggests that it may cause overstimulation and eventual paralysis of the insect’s nervous system .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMAZNJKNNRONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461202 | |
Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107017-73-2 | |
Record name | tert-Butyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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